molecular formula C14H22 B14531619 Benzene, 1-(1-methylpropyl)-4-(2-methylpropyl) CAS No. 62449-90-5

Benzene, 1-(1-methylpropyl)-4-(2-methylpropyl)

Cat. No.: B14531619
CAS No.: 62449-90-5
M. Wt: 190.32 g/mol
InChI Key: ABKIAULFUACPBW-UHFFFAOYSA-N
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Description

Benzene, 1-(1-methylpropyl)-4-(2-methylpropyl) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two alkyl groups: a 1-methylpropyl group at the first position and a 2-methylpropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methylpropyl)-4-(2-methylpropyl) typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C}_6\text{H}_6 + \text{RCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{R} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-methylpropyl)-4-(2-methylpropyl) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the alkyl groups to alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1-methylpropyl)-4-(2-methylpropyl) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methylpropyl)-4-(2-methylpropyl) involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(1-methylpropyl)-4-(1-methylpropyl)
  • Benzene, 1-(2-methylpropyl)-4-(2-methylpropyl)
  • Benzene, 1-(1-methylpropyl)-4-(3-methylpropyl)

Uniqueness

Benzene, 1-(1-methylpropyl)-4-(2-methylpropyl) is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62449-90-5

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1-butan-2-yl-4-(2-methylpropyl)benzene

InChI

InChI=1S/C14H22/c1-5-12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3

InChI Key

ABKIAULFUACPBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CC(C)C

Origin of Product

United States

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